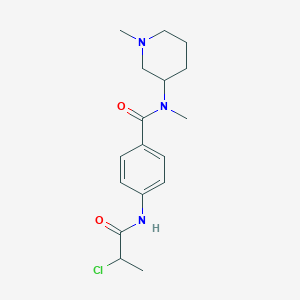
4-(2-Chloropropanoylamino)-N-methyl-N-(1-methylpiperidin-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Chloropropanoylamino)-N-methyl-N-(1-methylpiperidin-3-yl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloropropanoylamino group attached to a benzamide core, along with a piperidine ring. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloropropanoylamino)-N-methyl-N-(1-methylpiperidin-3-yl)benzamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex.
Introduction of the Chloropropanoylamino Group: This step involves the chlorination of amino alcohols using thionyl chloride (SOCl2), followed by the reaction with propanoic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions to enhance yield and efficiency. The use of microwave irradiation and alkaline aqueous medium can facilitate the cyclocondensation reactions required for the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Chloropropanoylamino)-N-methyl-N-(1-methylpiperidin-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophilic substitution reactions can occur at the chloropropanoylamino group, using reagents like sodium azide (NaN3) or thiourea.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium.
Reduction: Pd/C in the presence of hydrogen gas.
Substitution: NaN3 in an aprotic solvent like dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or thiourea derivatives.
Aplicaciones Científicas De Investigación
4-(2-Chloropropanoylamino)-N-methyl-N-(1-methylpiperidin-3-yl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential antidepressant activity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(2-Chloropropanoylamino)-N-methyl-N-(1-methylpiperidin-3-yl)benzamide involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes involved in neurotransmitter metabolism, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence the serotonergic and dopaminergic systems .
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Chloropropanoylamino)-N-methyl-N-(1-methylpiperidin-3-yl)benzamide: shares structural similarities with other benzamide derivatives and piperidine-containing compounds.
Loratadine: A piperidine derivative used as an antihistamine.
Ketotifen fumarate: Another piperidine derivative with antihistamine properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique pharmacological properties not found in other similar compounds.
Propiedades
IUPAC Name |
4-(2-chloropropanoylamino)-N-methyl-N-(1-methylpiperidin-3-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN3O2/c1-12(18)16(22)19-14-8-6-13(7-9-14)17(23)21(3)15-5-4-10-20(2)11-15/h6-9,12,15H,4-5,10-11H2,1-3H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVFOHWNMAAREE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)N(C)C2CCCN(C2)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













